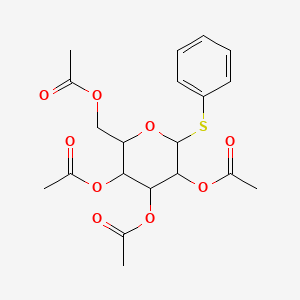
Basic Blue 62
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic Blue 62, also known as Cationic Brilliant Violet 5BLH, is a synthetic dye widely used in various industries. It is known for its vibrant blue color and is commonly used in textile dyeing, paper coloring, and as a biological stain. The compound is characterized by its high solubility in water and its ability to bind strongly to fabrics and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 62 typically involves the condensation of aromatic amines with formaldehyde and subsequent oxidation. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves several steps, including diazotization, coupling, and oxidation, to achieve the final product.
Industrial Production Methods: In industrial settings, the production of Basic Blue 62 is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous monitoring of temperature and pH levels. The final product is then purified through filtration and crystallization before being dried and packaged for use.
Chemical Reactions Analysis
Types of Reactions: Basic Blue 62 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Basic Blue 62 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium dithionite are used under alkaline conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: The major products include various oxidized derivatives of the dye.
Reduction: The primary product is the leuco form of Basic Blue 62.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Basic Blue 62 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations.
Biology: The dye is used for staining biological specimens, particularly in histology and cytology.
Medicine: Basic Blue 62 is used in diagnostic procedures and as a marker in medical imaging.
Industry: The dye is extensively used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of Basic Blue 62 involves its ability to bind to various substrates through ionic and hydrogen bonding. The dye interacts with the molecular targets, such as proteins and nucleic acids, by forming stable complexes. This binding alters the physical and chemical properties of the substrates, leading to the desired staining or coloring effect.
Comparison with Similar Compounds
- Basic Blue 3
- Acid Blue 62
- Methylene Blue
Basic Blue 62 stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
12221-36-2 |
|---|---|
Molecular Formula |
C12H9ClS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1172523.png)

